N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrrole ring substituted with various functional groups, including a phenylsulfonyl group, a prop-2-en-1-yl group, and a benzodioxole carboxamide group
Preparation Methods
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide involves multiple steps, starting with the preparation of the pyrrole ring. The synthetic route typically includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Substituents: The phenylsulfonyl group can be introduced through sulfonylation reactions, while the prop-2-en-1-yl group can be added via alkylation reactions.
Formation of the Benzodioxole Carboxamide:
Industrial production methods for this compound would involve scaling up these synthetic routes, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzodioxole derivatives.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions, particularly due to its potential binding affinity to various biological targets.
Industry: The compound can be used in the development of new materials, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide can be compared with other similar compounds, such as:
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group, which may affect its chemical reactivity and biological activity.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]-1,3-benzodioxole-5-methyl ester: This compound has a methyl ester group instead of a carboxamide group, which may influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H22N2O5S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-prop-2-enylpyrrol-2-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H22N2O5S/c1-4-12-25-16(3)15(2)21(31(27,28)18-8-6-5-7-9-18)22(25)24-23(26)17-10-11-19-20(13-17)30-14-29-19/h4-11,13H,1,12,14H2,2-3H3,(H,24,26) |
InChI Key |
FRYIWOAEXUZBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3=CC4=C(C=C3)OCO4)CC=C)C |
Origin of Product |
United States |
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